1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with an aziridine ring, which is known for its high reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Aziridine Ring: The aziridine ring can be introduced through the reaction of an appropriate amine with an epoxide under basic conditions.
Methylation and Alkylation: The final steps involve methylation and alkylation reactions to introduce the 1-methyl and 2-methylpropyl groups, respectively.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. Catalysts and automated systems may be employed to ensure consistent quality and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced aziridine derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.
Uniqueness
1-Methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole is unique due to its aziridine ring, which imparts high reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-methyl-6-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12(2)9-18-10-14(18)11-19-15-5-4-13-6-7-17(3)16(13)8-15/h4-8,12,14H,9-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNUOPPITIGODA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC1COC2=CC3=C(C=C2)C=CN3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.